molecular formula C17H36O B085963 3,9-Diethyl-6-tridecanol CAS No. 123-24-0

3,9-Diethyl-6-tridecanol

Cat. No.: B085963
CAS No.: 123-24-0
M. Wt: 256.5 g/mol
InChI Key: NWDHHLKROQOLMQ-UHFFFAOYSA-N
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Description

3,9-Diethyl-6-tridecanol is an organic compound with the molecular formula C17H36O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a long carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diethyl-6-tridecanol typically involves the alkylation of a suitable precursor. One common method is the reduction of 3,9-Diethyl-6-tridecanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

3,9-Diethyl-6-tridecanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

3,9-Diethyl-6-tridecanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Diethyl-6-tridecanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound can participate in various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diethyl-6-hydroxytridecane
  • 3,9-Diethyltridecanol-6
  • 6-Tridecanol

Uniqueness

3,9-Diethyl-6-tridecanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its long carbon chain and the presence of two ethyl groups at positions 3 and 9 make it different from other similar alcohols, affecting its reactivity and applications .

Properties

IUPAC Name

3,9-diethyltridecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-5-9-10-16(8-4)12-14-17(18)13-11-15(6-2)7-3/h15-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHHLKROQOLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CCC(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280164
Record name 6-Tridecanol, 3,9-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-24-0
Record name 3,9-Diethyl-6-tridecanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15724
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Tridecanol, 3,9-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Tridecanol, 3,9-diethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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